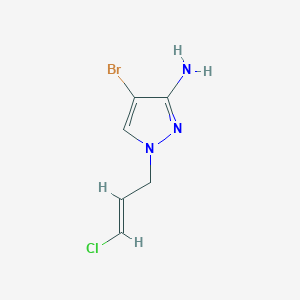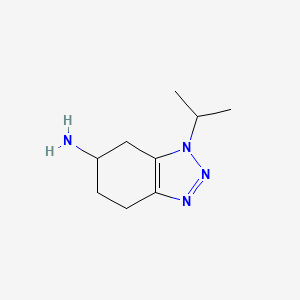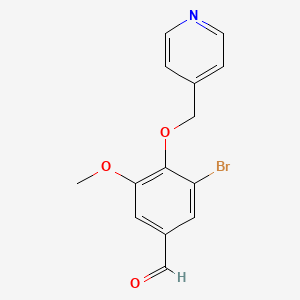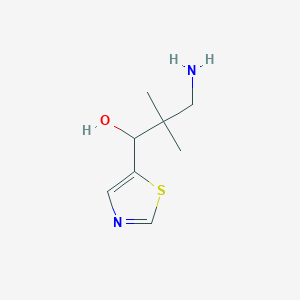
Methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate typically involves the reaction of thiazole derivatives with oxane carboxylate precursors. One common method involves the use of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium to yield substituted thiazole derivatives . The reaction conditions often include the use of solvents like acetonitrile (MeCN) and catalysts such as Cu2O .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. For example, the use of MeCN as a reaction solvent and the replacement of expensive catalysts with more cost-effective alternatives like Cu2O can improve the efficiency of the production process .
化学反応の分析
Types of Reactions
Methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-5 and C-2 positions of the thiazole ring, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .
科学的研究の応用
Methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators.
作用機序
The mechanism of action of Methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological targets. The compound’s effects are mediated through its interaction with enzymes and receptors involved in inflammation, pain, and cell proliferation .
類似化合物との比較
Similar Compounds
Similar compounds include other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, and tiazofurin . These compounds share the thiazole ring structure but differ in their substituents and biological activities.
Uniqueness
Methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate is unique due to its specific combination of the thiazole ring with the oxane-4-carboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C10H13NO3S |
|---|---|
分子量 |
227.28 g/mol |
IUPAC名 |
methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate |
InChI |
InChI=1S/C10H13NO3S/c1-13-9(12)10(2-5-14-6-3-10)8-11-4-7-15-8/h4,7H,2-3,5-6H2,1H3 |
InChIキー |
KUQKXJSLRDMJKL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CCOCC1)C2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one](/img/structure/B13183783.png)



![2-Ethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13183806.png)
![N-[5-(2-Amino-1,3-thiazol-4-YL)-2-(methylsulfanyl)phenyl]acetamide](/img/structure/B13183809.png)


![(2E)-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid](/img/structure/B13183822.png)

methanol](/img/structure/B13183839.png)
